1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-(2-chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O/c11-5-6-15-9(17)16-8-3-1-7(2-4-8)10(12,13)14/h1-4H,5-6H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEXSHHLKWCVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930307 | |
| Record name | N'-(2-Chloroethyl)-N-[4-(trifluoromethyl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-39-9 | |
| Record name | NSC83104 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(2-Chloroethyl)-N-[4-(trifluoromethyl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-(trifluoromethyl)aniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-(trifluoromethyl)aniline+2-chloroethyl isocyanate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can modify the urea moiety or the aromatic ring.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic substitution: Formation of substituted ureas.
Oxidation: Formation of oxidized urea derivatives.
Reduction: Formation of reduced aromatic or urea compounds.
Scientific Research Applications
1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that can affect cellular functions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl (CF₃) vs. Trifluoromethoxy (OCF₃) : The CF₃ group in the target compound enhances stability and lipophilicity compared to OCF₃, which is prone to oxidative metabolism .
- Chloroethyl Group : Critical for alkylating β-tubulin at Cys239, disrupting microtubule assembly .
- Substituent Position : Para-substituted CF₃ (as in the target) optimizes binding affinity, while meta-substitution (e.g., 3-CF₃ in 11e) may alter spatial interactions .
Chloroethylnitrosoureas (CENUs)
CENUs like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) exhibit DNA alkylation but higher mutagenicity. In contrast, CEUs like the target compound avoid nitroso groups, reducing genotoxicity :
| Parameter | CEUs (e.g., Target Compound) | CENUs (e.g., CCNU) |
|---|---|---|
| Mechanism | β-tubulin alkylation | DNA alkylation |
| Mutagenicity (Ames test) | Negative | Positive |
| IC50 (LoVo cells) | 4–28 µM | 45 µM |
| In Vivo Toxicity (mice) | Low (LD₅₀ >220 mg/kg) | High (LD₅₀ ~18 mg/kg) |
Implications : CEUs offer a safer profile with comparable cytotoxicity, making them promising alternatives to CENUs .
Metabolic Stability
The target compound’s CF₃ group resists oxidation compared to tert-butyl in 4-tBCEU, which undergoes rapid hydroxylation and glucuronidation . This stability may prolong its half-life in vivo.
Biological Activity
1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea is a compound that has garnered significant attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₉H₈ClF₃N₂O
- Molecular Weight : Approximately 232.62 g/mol
- Functional Groups : The compound features a urea moiety, a chloroethyl group, and a trifluoromethyl-substituted phenyl ring, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and DNA. This interaction can lead to modifications that disrupt normal cellular functions. The trifluoromethyl group increases lipophilicity, enhancing cellular penetration and interaction with intracellular targets.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. Its mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell survival. For instance:
- Cell Lines Tested : The compound has shown notable activity against various cancer cell lines, including HCT-116 (IC50 = 1.9 µg/mL) and MCF-7 (IC50 = 2.3 µg/mL), compared to doxorubicin (IC50 = 3.23 µg/mL) .
- Mechanism : It is believed that the urea moiety plays a vital role in antiproliferative action by affecting cell cycle regulation and inducing apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, although specific mechanisms remain less defined. The compound has been evaluated for its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Synthesis and Derivatives
The synthesis of this compound involves various organic reactions, including nucleophilic substitutions and oxidation processes. These synthetic pathways not only yield the target compound but also allow for the development of derivatives with enhanced biological activities.
| Compound | Biological Activity | IC50 (µg/mL) |
|---|---|---|
| This compound | Anticancer | HCT-116: 1.9, MCF-7: 2.3 |
| Suramin Derivatives | Antiproliferative | Varies by derivative |
Comparative Studies
In comparative studies, the efficacy of this compound was assessed against established chemotherapeutics like doxorubicin. The results indicated that while doxorubicin remains a standard treatment, the novel compound demonstrates comparable or superior activity against certain cancer types .
Q & A
Q. What are the recommended synthetic routes for 1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized?
The compound is typically synthesized via urea bond formation between an aryl isocyanate and an amine. A common method involves reacting 4-(trifluoromethyl)phenyl isocyanate with 2-chloroethylamine in an inert solvent (e.g., dichloromethane or acetonitrile) under reflux. Catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) may improve yields by neutralizing HCl byproducts . Optimization strategies include:
- Temperature control : Heating at 65–80°C to accelerate reactivity while avoiding decomposition.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of amines.
- Purification : Column chromatography or recrystallization from hexane/ethyl acetate mixtures to isolate pure product .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Key characterization methods include:
- NMR spectroscopy : H and C NMR confirm urea bond formation (e.g., urea NH protons at δ 8–10 ppm) and substituent positions on aromatic rings. Trifluoromethyl groups appear as distinct quartets in F NMR .
- IR spectroscopy : Urea carbonyl (C=O) stretches at ~1640–1680 cm and N-H stretches at ~3200–3400 cm validate the structure .
- HPLC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] for CHClFNO: 289.03) and purity (>98%) .
Q. How is the anticancer activity of this compound evaluated in vitro, and what are standard protocols?
Antiproliferative activity is typically assessed using:
- Cell viability assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7 breast cancer) with IC values calculated after 48–72 hours of exposure .
- NCI-60 screening : The U.S. National Cancer Institute’s panel of 60 cell lines provides broad-spectrum activity data .
- Control compounds : Sorafenib (a urea-based kinase inhibitor) is often used as a reference due to structural similarities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
SAR studies focus on modifying:
- Chloroethyl group : Replacing the chlorine with other halogens (e.g., fluorine) or alkyl chains to modulate lipophilicity and target binding .
- Trifluoromethylphenyl moiety : Introducing electron-withdrawing groups (e.g., nitro) or extending aromatic substitution (e.g., pyridinyl) to enhance kinase inhibition .
- Urea linker : Replacing urea with thiourea or amide groups to evaluate hydrogen-bonding effects on potency .
Q. What mechanistic insights exist regarding its interaction with tubulin or kinase targets?
- Tubulin binding : Derivatives like HBCEU (1-(2-Chloroethyl)-3-[3-(4-hydroxybutyl)phenyl]urea) inhibit microtubule polymerization by binding to the colchicine site, disrupting mitotic spindle formation. This is validated via competitive assays with H-colchicine .
- Kinase inhibition : The trifluoromethylphenyl group may interact with hydrophobic pockets in kinases (e.g., RAF or VEGFR), as seen in sorafenib analogs. Computational docking studies (e.g., AutoDock Vina) predict binding poses and affinity .
Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values across studies) be resolved?
Discrepancies often arise from:
- Assay conditions : Differences in cell passage number, serum concentration, or incubation time. Standardizing protocols (e.g., CLIA guidelines) improves reproducibility .
- Compound stability : Hydrolysis of the chloroethyl group in aqueous media may reduce potency. Stability studies (HPLC monitoring) under physiological pH (7.4) and temperature (37°C) are critical .
- Off-target effects : Proteome-wide profiling (e.g., KinomeScan) identifies unintended targets, enabling structural refinement .
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
- Prodrug design : Masking the urea moiety with enzymatically cleavable groups (e.g., acetyl) enhances oral bioavailability .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve solubility and tumor targeting .
- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., chloroethyl group oxidation), guiding deuterium incorporation to slow metabolism .
Q. How does crystallographic data inform the design of analogs with higher potency?
X-ray structures of similar ureas (e.g., 1-(2-chlorobenzoyl)-3-[4-(trifluoromethoxy)phenyl]urea) reveal:
- Hydrogen-bond networks : Urea NH groups anchor to kinase active sites (e.g., Asp/F residues in B-Raf).
- Aromatic stacking : Trifluoromethylphenyl groups engage in π-π interactions with hydrophobic residues .
- Conformational flexibility : Trans-cyclohexyl substituents (e.g., in UC2288) optimize steric fit within binding pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
